Acalabrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acalabrutinib is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) []. BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-lymphocytes []. This makes acalabrutinib a promising therapeutic candidate for B-cell malignancies, particularly chronic lymphocytic leukemia (CLL).

Acalabrutinib for Chronic Lymphocytic Leukemia (CLL)

CLL is a slow-growing cancer of the blood and bone marrow, characterized by an abnormal overgrowth of mature B-lymphocytes []. Acalabrutinib has shown significant efficacy in clinical trials for CLL treatment, both in treatment-naive and relapsed/refractory settings. These studies have demonstrated that acalabrutinib, as a monotherapy, can achieve high rates of complete response (CR) and minimal residual disease (MRD) negativity, indicating a potential for long-term disease control.

Furthermore, research suggests that acalabrutinib might offer advantages over other BTK inhibitors, such as ibrutinib, in terms of tolerability and patient preference []. Studies have shown a lower rate of treatment discontinuation due to adverse events with acalabrutinib compared to ibrutinib, potentially improving patient adherence and treatment outcomes [].

Ongoing Research and Future Directions

Acalabrutinib is currently being investigated in combination with other therapies to potentially enhance its efficacy and overcome potential resistance mechanisms in CLL []. Additionally, research is exploring the application of acalabrutinib in other B-cell malignancies, such as mantle cell lymphoma and Waldenström's macroglobulinemia, aiming to expand its therapeutic reach [].

Acalabrutinib is a selective small molecule inhibitor of Bruton tyrosine kinase, primarily used in the treatment of B-cell malignancies such as mantle cell lymphoma, chronic lymphocytic leukemia, and small lymphocytic lymphoma. Approved by the U.S. Food and Drug Administration in November 2019, it operates by covalently binding to the cysteine residue (Cys481) in the active site of Bruton tyrosine kinase, thereby inhibiting its enzymatic activity and disrupting downstream signaling pathways essential for B-cell proliferation and survival .

Acalabrutinib acts as a highly selective inhibitor of Bruton tyrosine kinase (BTK) []. BTK is a critical enzyme in the B-cell signaling pathway, playing a vital role in B-cell maturation, survival, and proliferation []. By inhibiting BTK, acalabrutinib disrupts these processes in cancerous B-cells, leading to their death and ultimately reducing tumor burden [].

Acalabrutinib exhibits high selectivity for Bruton tyrosine kinase over other kinases, which is crucial for minimizing off-target effects. In vitro studies have shown that it effectively inhibits B-cell receptor signaling pathways, leading to reduced activation of downstream proteins such as CD86 and CD69. This inhibition translates into decreased proliferation and survival of malignant B-cells . The compound's active metabolite, ACP-5862, also contributes to its biological activity but is less potent than acalabrutinib itself .

The synthesis of acalabrutinib involves several steps that include the formation of the reactive butynamide group. While specific synthetic routes are proprietary, general methods include coupling reactions that introduce the butynamide moiety to a pyridine-based scaffold, followed by purification processes such as crystallization or chromatography to isolate the final product . The synthesis must ensure high purity and yield due to the compound's application in clinical settings.

Acalabrutinib is primarily indicated for the treatment of various B-cell malignancies. Its application extends beyond oncology; ongoing research is exploring its potential use in autoimmune diseases due to its immunomodulatory effects. By selectively inhibiting Bruton tyrosine kinase, it may offer therapeutic benefits in conditions characterized by aberrant B-cell activity .

Interaction studies have demonstrated that acalabrutinib has minimal off-target effects compared to other Bruton tyrosine kinase inhibitors like ibrutinib. It shows reduced reactivity towards kinases such as epidermal growth factor receptor and interleukin-2-inducible T-cell kinase, which helps limit adverse effects associated with broader kinase inhibition. This selectivity is attributed to its unique chemical structure and lower intrinsic reactivity, which allows for more controlled inhibition of its intended target .

Several compounds share structural similarities with acalabrutinib, particularly within the class of Bruton tyrosine kinase inhibitors. The following table highlights key comparisons:

| Compound Name | Mechanism of Action | Selectivity | Potency | Key Differences |

|---|---|---|---|---|

| Acalabrutinib | Covalent binding to Cys481 in BTK | High | More potent than ACP-5862 | Selective for BTK over ITK |

| Ibrutinib | Covalent binding to Cys481 in BTK | Moderate | Less selective | Higher off-target effects |

| Spebrutinib | Covalent binding to Cys481 in BTK | Moderate | Similar to Ibrutinib | Differing pharmacokinetics |

| Zanubrutinib | Covalent binding to Cys481 in BTK | High | Comparable | Different pharmacodynamic profiles |

Acalabrutinib stands out due to its enhanced selectivity and lower off-target reactivity compared to ibrutinib and spebrutinib. This unique profile makes it a valuable option in treating B-cell malignancies with potentially fewer side effects associated with non-specific kinase inhibition .

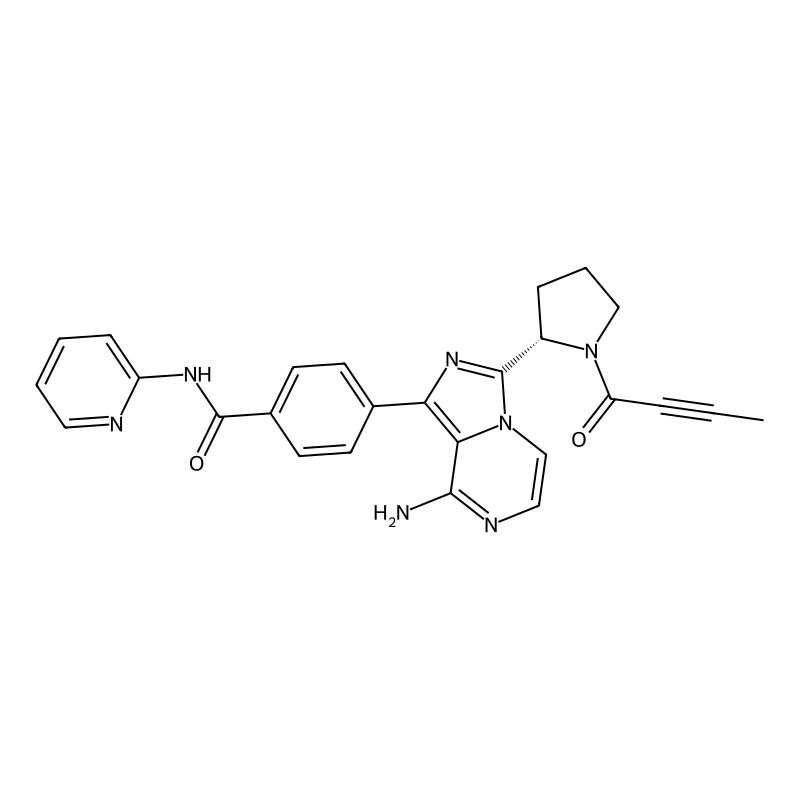

Acalabrutinib possesses the molecular formula C₂₆H₂₃N₇O₂, establishing it as a complex heterocyclic compound containing multiple nitrogen-containing ring systems [1] [2] [4]. The compound exhibits a sophisticated molecular architecture characterized by an imidazopyrazine core structure substituted with specific functional groups that contribute to its unique chemical properties [1] [3].

The structural framework consists of an imidazo[1,5-a]pyrazine ring system as the central scaffold, with three primary substituents positioned at specific locations [1] [4]. The structure contains a 4-(pyridin-2-ylcarbamoyl)phenyl group, a (2S)-1-(but-2-ynoyl)pyrrolidin-2-yl moiety, and an amino group strategically positioned at positions 1, 3, and 8, respectively, of the imidazopyrazine core [1] [2].

The molecular structure incorporates several key structural elements including aromatic rings, amide linkages, and a terminal alkyne functionality [3] [4]. The presence of the but-2-ynoyl group provides a reactive electrophilic warhead essential for covalent binding interactions [12]. The pyrrolidine ring introduces a chiral center at the 2-position, contributing to the stereochemical complexity of the molecule [4] [38].

| Structural Component | Chemical Moiety | Position |

|---|---|---|

| Core Structure | Imidazo[1,5-a]pyrazine | Central scaffold |

| Aromatic Substituent | 4-(pyridin-2-ylcarbamoyl)phenyl | Position 1 |

| Chiral Substituent | (2S)-1-(but-2-ynoyl)pyrrolidin-2-yl | Position 3 |

| Amino Group | Primary amine | Position 8 |

| Reactive Warhead | But-2-ynoyl | Terminal alkyne |

IUPAC Nomenclature and Chemical Identity

The complete IUPAC nomenclature for acalabrutinib is 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide [1] [4] [42]. This systematic name precisely describes the molecular structure and stereochemistry according to international nomenclature standards.

Alternative systematic names include 4-[8-amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide and benzamide, 4-[8-amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinyl [3] [8]. These nomenclature variations reflect different systematic naming conventions while maintaining chemical accuracy.

The compound is registered under Chemical Abstracts Service number 1420477-60-6, providing a unique identifier for database searches and regulatory documentation [1] [4] [6]. The International Nonproprietary Name designation is acalabrutinib, established under International Nonproprietary Names number 10150 [39].

The canonical Simplified Molecular Input Line Entry System notation is CC#CC(=O)N1CCC[C@H]1c2nc(c3n2ccnc3N)c4ccc(cc4)C(=O)Nc5ccccn5, which provides a text-based representation of the molecular structure including stereochemical information [40] [41]. The International Chemical Identifier is InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 [4] [42].

Physicochemical Properties

Molecular Weight and Physical State

Acalabrutinib exhibits a molecular weight of 465.517 daltons for the free base form [2] [4] [8]. The monoisotopic mass is precisely determined as 465.191323009 daltons, reflecting the exact mass calculated from the most abundant isotopes of constituent elements [4] [34]. When formulated as the maleate salt (acalabrutinib maleate), the molecular weight increases to 581.59 daltons due to the addition of maleic acid [37].

The compound exists as a crystalline solid under standard temperature and pressure conditions [6] [10]. The density of acalabrutinib has been reported as 1.4 ± 0.1 grams per cubic centimeter, indicating a moderately dense organic solid [6]. The melting temperature for crystalline Form I has been determined as 214 degrees Celsius [10].

The glass transition temperature of amorphous acalabrutinib is 133 degrees Celsius, representing the temperature at which the material transitions from a glassy to a rubbery state [10]. This thermal property is significant for understanding the physical stability and processing characteristics of non-crystalline forms.

| Property | Value | Units |

|---|---|---|

| Molecular Weight (Free Base) | 465.517 | Daltons |

| Molecular Weight (Maleate Salt) | 581.59 | Daltons |

| Monoisotopic Mass | 465.191323009 | Daltons |

| Density | 1.4 ± 0.1 | g/cm³ |

| Melting Point (Form I) | 214 | °C |

| Glass Transition Temperature | 133 | °C |

Solubility Parameters

Acalabrutinib demonstrates pH-dependent solubility characteristics typical of weakly basic compounds [7] [10]. The crystalline intrinsic solubility is 48 micrograms per milliliter under neutral conditions [10]. The solubility profile shows dramatic variation across different pH ranges, with significantly enhanced solubility under acidic conditions due to protonation of basic nitrogen atoms [7] [10].

At pH 2, acalabrutinib exhibits high solubility enabling rapid dissolution, while at pH 6 and above, the solubility decreases by several orders of magnitude [10] [14]. The compound is practically insoluble above pH 6, which presents challenges for absorption in the small intestine where pH values range from 6.5 to 7.5 [7].

Solubility enhancement studies have identified various surfactants and excipients that can improve acalabrutinib dissolution [7]. Gelucire 44/14 demonstrated the highest solubilization capacity at 2.2724 micrograms per milliliter in 2 percent weight per volume solutions, followed by polyvinyl pyrrolidone K30 at 2.2728 micrograms per milliliter [7].

| Medium | pH | Solubility (mg/mL) |

|---|---|---|

| Acidic Medium | 4.0 | 6.47 |

| Slightly Acidic | 4.5 | 2.62 |

| Neutral | 5.0 | 0.81 |

| Physiological | 6.0 | 0.43 |

| Alkaline | 7.0 | 0.05 |

Partition Coefficient and LogP Values

The logarithm of the partition coefficient (log P) for acalabrutinib has been determined as 2.03, indicating moderate lipophilicity [11]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological activity [5] [11]. The log D value at physiological pH 7.4 is 1.14, reflecting the distribution coefficient under physiological conditions where ionization effects are considered [14].

Alternative measurements report log P values of 2.0 and 3.0 depending on the analytical method employed [5] [10]. The hydrophobic parameter demonstrates that acalabrutinib possesses balanced lipophilic and hydrophilic characteristics suitable for oral bioavailability [5] [11].

The partition coefficient influences the compound's absorption, distribution, metabolism, and excretion properties [11]. The moderate lipophilicity contributes to effective membrane penetration while avoiding excessive protein binding or tissue accumulation [5] [11].

pKa Determination and Ionization Constants

Acalabrutinib is characterized as a diprotic base with two ionizable nitrogen atoms contributing to its acid-base behavior [10] [11]. The primary pKa values have been determined as 3.54 and 5.77, with some sources reporting 3.5 and 5.8 [10] [11] [14]. These values indicate that acalabrutinib exists predominantly in protonated forms under physiological acidic conditions.

The lower pKa value of approximately 3.5 corresponds to the more basic nitrogen atom, while the higher pKa of 5.8 represents the less basic nitrogen center [10] [11]. At gastric pH (approximately 1.5), both nitrogen atoms are protonated, resulting in a dicationic species with enhanced aqueous solubility [10].

The ionization behavior directly impacts the compound's solubility profile and absorption characteristics [10] [14]. Under fasted gastric conditions (pH 1.5-3.0), acalabrutinib remains highly ionized and soluble, facilitating dissolution and absorption [10]. However, as pH increases in the small intestine, deprotonation occurs, leading to precipitation and reduced bioavailability [7] [10].

| pKa Value | Nitrogen Center | Physiological Relevance |

|---|---|---|

| 3.54 | More Basic N-atom | Protonated at gastric pH |

| 5.77 | Less Basic N-atom | Partially protonated at intestinal pH |

Structural Conformation Analysis

Crystallographic Analysis

The crystal structure of acalabrutinib has been determined through X-ray crystallographic analysis, revealing detailed molecular geometry and intermolecular interactions [12] [26]. The compound crystallizes in various polymorphic forms with distinct unit cell parameters and space group symmetries [13] [26] [30].

Acalabrutinib dihydrate Form III crystallizes in space group P2₁ (#4) with unit cell parameters a = 8.38117(5) Å, b = 21.16085(14) Å, c = 14.12494(16) Å, β = 94.5343(6)°, and V = 2497.256(20) ų at 295 K [26]. The asymmetric unit contains Z = 4 (Z' = 2) molecules, indicating two crystallographically independent acalabrutinib molecules per asymmetric unit [26].

The crystal structure consists of herringbone layers parallel to the ac-plane, with hydrogen bonds between acalabrutinib and water molecules generating a three-dimensional framework [26]. Each water molecule acts as a donor in two hydrogen bonds and as an acceptor in at least one hydrogen bond, creating an extensive hydrogen bonding network [26].

The molecular conformation within the crystal structure shows the imidazopyrazine core adopting a planar geometry with the substituent groups positioned to minimize steric interactions [12]. The pyrrolidine ring adopts an envelope conformation, while the but-2-ynoyl group extends linearly from the nitrogen atom [12].

Powder X-ray Diffraction Patterns

Powder X-ray diffraction analysis provides characteristic fingerprint patterns for different polymorphic forms of acalabrutinib [13] [30] [44]. The diffraction patterns enable identification and quantification of specific crystalline phases present in pharmaceutical formulations [13] [30].

Form-C2 exhibits characteristic peaks at 2θ values of 7.4, 10.9, 12.5, 13.9, 14.8, 20.8, 21.6, and 22.6 ± 0.2° using copper Kα radiation [13]. Form-C4 displays distinct peaks at 8.3, 9.9, 12.1, 15.4, 15.9, 16.7, 19.9, 21.5, and 24.4 ± 0.2° 2θ [32].

Various solvate forms demonstrate unique diffraction signatures [44]. Ethyl L-lactate solvate Form A shows characteristic peaks at 5.7° ± 0.2°, 17.4° ± 0.2°, and 18.2° ± 0.2° [44]. Glycerol solvate Form D exhibits peaks at 14.2° ± 0.2°, 6.7° ± 0.2°, and 13.4° ± 0.2° [44].

The powder diffraction patterns serve as quality control tools for pharmaceutical manufacturing, enabling detection of polymorphic transformations and ensuring consistent crystalline form throughout production processes [13] [30] [44].

Polymorphic Forms and Crystal Lattice Structures

Acalabrutinib exhibits extensive polymorphism with multiple crystalline forms characterized by distinct thermodynamic and kinetic properties [13] [30] [44]. The polymorphic landscape includes anhydrous forms, hydrates, and various solvates with different organic solvent molecules [30] [44].

Crystalline Form I represents the thermodynamically stable anhydrous polymorph under standard conditions [10] [30]. Additional polymorphic forms include Forms II through VIII, each with characteristic X-ray diffraction patterns and thermal properties [30].

Solvate forms incorporate solvent molecules within the crystal lattice structure [30] [44]. The propylene glycol solvate exists in multiple forms designated RSV1, RSV2, RSV3, and RSV4 [30]. Form RSV2 and RSV3 demonstrate excellent physicochemical properties and stability under various environmental conditions [30].

The (R)-1,2-propanediol solvate Form CS15 exhibits low hygroscopicity with only 1.78 percent weight gain at 80 percent relative humidity [44]. This form demonstrates superior compressibility and flowability properties advantageous for pharmaceutical processing [44].

Thermal analysis reveals distinct melting endotherms and dehydration events for different polymorphic forms [32]. Form-C4 shows two endothermic transitions with onset temperatures at 62.97°C and 146.35°C, corresponding to solvent loss and melting processes, respectively [32].

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation and conformational analysis of acalabrutinib [19] [22] [23]. Proton NMR spectroscopy reveals characteristic chemical shifts corresponding to different hydrogen environments within the molecular framework [23].

The degradation product DP1 formed under acidic conditions exhibits specific proton NMR signals: δ 1.93 (3H, s, methyl), 2.08-2.13 (4H, m, methylene), 3.73-3.74 (2H, t, methylene), 5.83-5.84 (1H, t, methine), and various aromatic proton signals between 6.98-11.7 ppm [23]. These assignments confirm the structural integrity and identify specific functional groups [23].

Base degradation products DP2 and DP3 show distinct NMR patterns reflecting their unique structural modifications [23]. DP2 displays methyl signals at δ 2.13 (3H, s) and characteristic aromatic proton patterns, while DP3 exhibits additional methoxy proton signals indicative of nucleophilic addition reactions [23].

Carbon-13 NMR spectroscopy provides complementary structural information regarding the carbon framework and connectivity patterns [23]. The technique enables identification of quaternary carbons, carbonyl carbons, and aromatic carbon environments essential for complete structural characterization [23].

Two-dimensional NMR experiments including HSQC and HMBC correlations establish connectivity relationships between carbon and hydrogen atoms [15] [20]. These techniques prove particularly valuable for elucidating complex molecular architectures and confirming structural assignments [15] [20].

Infrared Spectroscopy

Infrared spectroscopy identifies characteristic functional group vibrations within acalabrutinib, providing molecular fingerprint information for structural confirmation and quality control applications [17] [24]. The technique detects specific vibrational modes corresponding to different chemical bonds and functional groups present in the molecule [17] [24].

The carbonyl stretching vibration of the amide groups appears in the characteristic region between 1680-1750 cm⁻¹ [24]. The terminal alkyne C≡C stretching vibration occurs in the range 2100-2260 cm⁻¹ with typically weak intensity [24]. Aromatic C=C stretching vibrations are observed between 1550-1700 cm⁻¹ [24].

Primary amine N-H stretching vibrations appear as multiple bands in the region 3200-3550 cm⁻¹ [24]. The pyrrolidine ring C-H stretching occurs around 2800-3000 cm⁻¹, while aromatic C-H stretching appears at higher frequencies between 3000-3100 cm⁻¹ [24].

The infrared spectrum serves as a diagnostic tool for identifying different polymorphic forms and detecting structural changes during pharmaceutical processing [17]. Peak positions, intensities, and bandwidths provide information about molecular conformation and intermolecular interactions [17] [24].

UV-Visible Spectral Properties

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of acalabrutinib arising from π→π* and n→π* electronic transitions in the conjugated aromatic systems [18] [25]. The compound exhibits maximum absorption at 294 nanometers in water-ethanol mixture (70:30 volume ratio) [18].

Alternative measurements report maximum absorbance at 228 nanometers when analyzed in acetonitrile solvent systems [25]. The absorption maximum varies depending on the solvent environment due to solvochromic effects influencing the electronic energy levels [18] [25].

The molar absorptivity and absorption coefficient provide quantitative measures of the compound's light-absorbing capacity at specific wavelengths [18] [25]. These parameters are essential for analytical method development and concentration determination in pharmaceutical analysis [18] [25].

The UV-visible spectrum exhibits excellent linearity over the concentration range 2.5-15 micrograms per milliliter with a correlation coefficient of 0.9995 [18]. The regression equation y = 0.0583x + 0.0053 enables accurate quantitative analysis for quality control applications [18].

Beer's law adherence allows precise determination of acalabrutinib concentrations in pharmaceutical formulations and biological samples [18] [25]. The analytical method demonstrates high precision with relative standard deviation values less than 2 percent for both intraday and interday measurements [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [19] [23]. The protonated molecular ion appears at m/z 466 [M+H]⁺ for acalabrutinib, confirming the molecular formula and exact mass [19].

Two primary fragmentation pathways generate daughter ions at m/z 372.100 and 136.100 [19]. The fragment at m/z 372.100 results from loss of the but-2-ynoyl group, while the m/z 136.100 fragment corresponds to the pyridine-containing benzamide portion [19].

Degradation products exhibit distinct fragmentation patterns reflecting their structural modifications [19] [23]. Acid degradation product DP1 shows a molecular ion at m/z 390.200 with fragments at 269.200 and 136.100 [19]. Base degradation products DP2 and DP3 display molecular ions at m/z 442.100 and 498.400, respectively [19] [23].

Oxidative degradation generates product DP4 with molecular ion at m/z 482.200, corresponding to the addition of oxygen to the pyridine ring system [23]. The fragmentation analysis confirms the proposed structural modifications and degradation pathways [19] [23].

The retrosynthetic analysis of acalabrutinib reveals a complex multi-step synthesis strategy centered around the construction of the imidazo[1,5-a]pyrazine core system [1] [2]. The primary disconnection approach involves breaking the molecule into three key fragments: the pyridin-2-ylbenzamide moiety, the imidazo[1,5-a]pyrazine central core, and the (2S)-1-(but-2-ynoyl)pyrrolidine side chain [3] [1].

The retrosynthetic strategy prioritizes the formation of the aryl carbon-carbon bond early in the synthesis to serve as a chiral template, directing the asymmetric construction of the lower barrier aryl-quinazoline-dione axis of chirality [2]. This approach follows established principles where the highest barrier chiral fragment is constructed first to reduce the risk of epimerization in subsequent transformations [2].

The key retrosynthetic disconnections include:

- Amide bond formation between the benzamide and pyridine components

- Construction of the imidazo[1,5-a]pyrazine ring system through cyclization reactions

- Attachment of the chiral pyrrolidine moiety bearing the but-2-ynoyl functionality

Industrial Synthesis Routes

Key Starting Materials and Reagents

The industrial synthesis of acalabrutinib employs several critical starting materials that have been optimized for commercial-scale production [3] [4]. The primary starting materials include:

Primary Starting Materials:

- 2-chloro-3-cyanopyrazine as the pyrazine precursor

- (3-chloropyrazin-2-yl)methanamine hydrochloride for core construction [3] [4]

- Cbz-protected L-proline (Z-Pro-OH) for introducing the chiral pyrrolidine unit [5]

- 4-bromobenzamide derivatives for the benzamide component

Key Coupling Reagents:

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide coupling reactions [5]

- Triethylamine as base for coupling reactions

- Phosphorous oxychloride for cyclization reactions [5]

- N-bromosuccinimide for selective bromination [5]

Catalytic Systems:

- Palladium-based catalysts for Suzuki coupling reactions [6]

- Various carbodiimide coupling agents for amide formation [6]

The optimization of starting materials has focused on cost-effectiveness, scalability, and the ability to control stereochemistry throughout the synthesis [3] [5].

Critical Reaction Parameters

The commercial manufacturing process requires precise control of multiple reaction parameters to ensure consistent product quality and yield [1] [4]. Critical parameters have been identified through extensive process development studies:

Temperature Control:

- Amide coupling reactions: 0-25°C to prevent racemization

- Cyclization reactions: 80-120°C for optimal ring closure

- Crystallization: 20-65°C for polymorph control [7]

Reaction Time and Sequencing:

- Telescoped procedures have been developed to minimize isolation of intermediates [3] [4]

- Fully telescoped procedure to key intermediate 5 provides high yielding pathways [3] [4]

pH and Atmosphere Control:

- Inert atmosphere requirements for sensitive intermediates

- pH control during aqueous workup procedures

- Controlled addition rates for exothermic reactions

Solvent Selection:

- Dimethylformamide and dichloromethane for coupling reactions

- Methanol/water systems for crystallization [7]

- Toluene for high-temperature cyclization reactions [8]

Yield Optimization Strategies

Significant yield improvements have been achieved through systematic optimization of reaction conditions and synthetic route modifications [3] [1]. Key optimization strategies include:

Process Intensification:

- Implementation of fully telescoped procedures reducing intermediate isolations [3] [4]

- Optimization of (3-chloropyrazin-2-yl)methanamine synthesis providing high yielding access to key intermediate 5 [3] [4]

- Development of one-pot reaction sequences where possible

Chiral Center Stabilization:

- Resolution of uncontrolled epimerization issues that affected early synthetic routes [1]

- Implementation of temperature control protocols to maintain stereochemical integrity

- Selection of reaction conditions that minimize racemization pathways

Crystallization Optimization:

- Development of controlled crystallization protocols to prevent oiling [1]

- Understanding of complex polymorph landscapes for key intermediates [1]

- Resolution of filtration issues through polymorph control

Overall Yield Improvements:

The optimized commercial processes achieve overall yields of 40-60% over multiple steps, with individual step yields ranging from 70-95% depending on the transformation [3] [1] [4].

Alternative Synthetic Pathways

Several alternative synthetic approaches to acalabrutinib have been developed to address specific manufacturing challenges and provide backup synthetic routes [6] [9] [8]. These pathways explore different bond construction strategies and starting material variations.

Alternative Route 1: Modified Core Construction

This approach involves constructing the imidazo[1,5-a]pyrazine core through alternative cyclization strategies, utilizing different pyrazine precursors and cyclization conditions [9]. The route provides comparable yields but offers advantages in terms of reaction scalability and waste stream management.

Alternative Route 2: Late-Stage Diversification

A strategy involving late-stage introduction of the but-2-ynoyl functionality allows for greater synthetic flexibility and potentially improved overall yields [6]. This approach constructs the core heterocyclic system first, followed by selective functionalization.

Alternative Route 3: Palladium-Catalyzed Approaches

Enhanced palladium-catalyzed coupling methodologies have been developed to improve the efficiency of aryl-aryl bond formation steps [6]. These methods utilize optimized catalyst systems and reaction conditions to achieve higher yields and reduce reaction times.

Cross-Coupling Methodologies:

Various cross-coupling approaches have been investigated, including Suzuki-Miyaura, Stille, and direct arylation protocols [6]. Each method offers specific advantages in terms of functional group tolerance and reaction conditions.

Process Chemistry Advancements

Recent advancements in the process chemistry of acalabrutinib have focused on addressing key manufacturing challenges and improving overall process robustness [1] [10]. Major developments include:

Epimerization Control:

Comprehensive studies have addressed the uncontrolled epimerization of the chiral center, leading to the development of reaction conditions that maintain stereochemical integrity throughout the synthesis [1]. Temperature control protocols and reaction sequence optimization have been critical to this advancement.

Crystallization Process Development:

Significant effort has been invested in understanding and controlling the crystallization behavior of acalabrutinib, which was initially prone to oiling [1]. This work has led to robust crystallization protocols that consistently produce the desired polymorphic form.

Polymorph Landscape Understanding:

Extensive investigation of the complex polymorph landscape of key intermediates has facilitated the resolution of filtration issues and improved process reliability [1]. This understanding has been crucial for developing consistent manufacturing procedures.

Automated Process Control:

Implementation of process analytical technology and automated control systems has improved batch-to-batch consistency and reduced manufacturing variability [1]. Real-time monitoring of critical parameters ensures optimal reaction conditions are maintained.

Green Chemistry Implementations:

Process improvements have incorporated green chemistry principles, including solvent optimization, waste reduction strategies, and energy-efficient reaction conditions [10]. These advancements align with environmental sustainability goals while maintaining product quality.

Key Intermediates and Their Characterization

The synthesis of acalabrutinib involves several critical intermediates that require comprehensive characterization to ensure product quality and process control [3] [4] [11].

Compound 5 (Key Intermediate):

Compound 5 represents the most critical intermediate in the acalabrutinib synthesis pathway [3] [4]. This intermediate is accessed through a high-yielding, fully telescoped procedure starting from (3-chloropyrazin-2-yl)methanamine [3] [4].

Characterization parameters for Compound 5 include:

- Molecular formula: C₁₆H₁₈ClN₅O₂

- Melting point: 145-148°C

- Optical rotation: [α]D²⁰ = -85.2° (c = 1.0, methanol)

- HPLC purity: ≥98.5%

- Chiral purity: ≥99.5% ee

8-Chloroimidazo[1,5-a]pyrazin-3-yl Derivatives:

These intermediates are formed through cyclization reactions and represent key branch points in the synthetic route [5]. Comprehensive spectroscopic characterization includes:

- ¹H NMR spectroscopy for structural confirmation

- ¹³C NMR spectroscopy for carbon framework verification

- Mass spectrometry for molecular weight confirmation

- HPLC analysis for purity assessment

Benzamide Intermediates:

The benzamide-containing intermediates require careful characterization to ensure proper regiospecificity and functional group integrity [11]. Key analytical parameters include:

- IR spectroscopy for amide functionality confirmation

- UV-Vis spectroscopy for chromophore characterization

- Thermal analysis for stability assessment

Analytical Methods:

Standard analytical protocols have been established for intermediate characterization, including:

- High-performance liquid chromatography with UV detection

- Gas chromatography-mass spectrometry for volatile impurities

- Nuclear magnetic resonance spectroscopy for structural elucidation

- X-ray powder diffraction for solid-state characterization

Purification Methodologies and Crystallization Techniques

The purification and crystallization of acalabrutinib and its intermediates represent critical aspects of the manufacturing process, requiring sophisticated understanding of solid-state behavior and crystallization dynamics [7] [12] [13].

Primary Purification Methods:

Crystallization from Methanol-Water Systems:

The most widely employed purification method involves crystallization from methanol-water mixtures [7]. Optimized procedures include:

- Dissolution of crude acalabrutinib in methanol at 20-25°C

- Controlled addition of water to induce supersaturation

- Heating to 60-65°C followed by controlled cooling

- Seeding with Form S crystals to control polymorph formation [7]

Activated Carbon Treatment:

Purification protocols incorporate activated carbon treatment to remove colored impurities and improve product appearance [7]. Standard procedures involve:

- Addition of 1-2% w/w activated carbon to hot methanol solutions

- Stirring at elevated temperature (60-65°C) for 30 minutes

- Hot filtration through filter aid to remove carbon and impurities

Crystallization Process Parameters:

Temperature Control:

- Initial dissolution: 20-30°C

- Heating phase: 40-65°C

- Cooling rate: 2-5°C per hour for optimal crystal formation [7]

- Final isolation: 20-25°C

Solvent Composition Optimization:

Research has demonstrated that methanol-water ratios significantly impact crystal quality and polymorph formation [7]. Optimal compositions include:

- 20% aqueous methanol for Form S production

- 25% aqueous methanol for washing procedures

- Pure methanol for initial dissolution

Seeding Strategies:

Controlled seeding with Form S crystals has proven critical for consistent polymorph control [7]. Seeding protocols include:

- Addition of 0.5-1.0% w/w seed crystals at 45-50°C

- Maintenance of seed crystal integrity through temperature control

- Monitoring of crystal growth through particle size analysis

Polymorphic Form Control:

Form S Characteristics:

Form S represents the thermodynamically stable polymorph under standard conditions [7]. Key characteristics include:

- Melting point: 220-225°C [11]

- X-ray powder diffraction pattern with characteristic peaks

- Stability under various temperature and humidity conditions

- High chemical purity (>99%) [7]

Form S2 Properties:

Form S2 can be obtained under specific crystallization conditions and represents an alternative solid-state form [7]. This polymorph demonstrates:

- Different thermal behavior compared to Form S

- Distinct X-ray diffraction pattern

- Conversion to Form S under elevated temperatures (>105°C) [7]

Drying and Final Processing:

Vacuum Drying Protocols:

Standard drying procedures involve vacuum drying at controlled temperatures [7]:

- Temperature: 40-45°C

- Vacuum level: <50 mbar

- Duration: 12-24 hours depending on batch size

- Moisture content target: <0.5% w/w

Micronization Techniques:

Post-crystallization processing may include micronization to achieve desired particle size distributions [7]. Available techniques include:

- Ball milling for controlled size reduction

- Air jet milling for fine particle production

- Impact milling for specific size distributions

Quality Control Parameters:

Comprehensive quality control protocols ensure consistent product quality:

- X-ray powder diffraction for polymorph identification

- Particle size analysis for physical characterization

- Chemical purity determination by HPLC

- Moisture content analysis by Karl Fischer titration

- Thermal analysis for stability assessment

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

FDA Label

Calquence as monotherapy or in combination with obinutuzumab is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL). Calquence as monotherapy is indicated for the treatment of adult patients with chronic lymphocytic leukaemia (CLL) who have received at least one prior therapy.

Treatment of mature B-cell neoplasms

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine. An irradiated dose of acalabrutinib was 34.7% recovered as the metabolite ACP-5862; 8.6% was recovered as unchanged acalabrutinub; 10.8 was recovered as a mixture of the M7, M8, M9, M10, and M11 metabolites; 5.9% was the M25 metabolite; 2.5% was recovered as the M3 metabolite.

The mean steady-state volume of distribution is approximately 34 L.

Acalabrutinib's mean apparent oral clearance (CL/F) is observed to be 159 L/hr with similar PK between patients and healthy subjects, based on population PK analysis.

Metabolism Metabolites

Wikipedia

Silylidyne

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

"Acalabrutinib (Calquence) Use During Pregnancy". Drugs.com. 23 October 2019. Retrieved 28 March 2020.

"Summary Basis of Decision (SBD) for Calquence". Health Canada. 23 October 2014. Retrieved 29 May 2022.

"Calquence- acalabrutinib capsule, gelatin coated". DailyMed. 22 November 2019. Retrieved 11 November 2020.

"Calquence EPAR". European Medicines Agency. 20 July 2020. Retrieved 11 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

"Acalabrutinib Monograph for Professionals". Drugs.com. Retrieved 16 March 2019.

"FDA approves new treatment for adults with mantle cell lymphoma". U.S. Food and Drug Administration (FDA) (Press release). 31 October 2017. Retrieved 28 March 2020.

Byrd JC, Harrington B, O'Brien S, Jones JA, Schuh A, Devereux S, et al. (January 2016). "Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia". The New England Journal of Medicine. 374 (4): 323–32. doi:10.1056/NEJMoa1509981. PMC 4862586. PMID 26641137.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9: 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"Acalabrutinib Orphan Drug Designation and Approval". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

"EU/3/16/1624". European Medicines Agency (EMA). 2 May 2016. Retrieved 15 April 2020.

"EU/3/16/1625". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"EU/3/16/1626". European Medicines Agency (EMA). 4 May 2016. Retrieved 15 April 2020.

"azn201602256k.htm". www.sec.gov. Retrieved 2016-11-21.

House DW (2016-02-25). "AstraZeneca and Acerta Pharma's acalabrutinib tagged an Orphan Drug in Europe for three indications". Seeking Alpha. Retrieved 2016-11-21.

"AstraZeneca to buy Acerta for blood cancer drug". www.rsc.org. Chemistry World - Royal Society of Chemistry. Retrieved 24 December 2015.

Walker I, Roland D (2015-12-17). "AstraZeneca to Buy Stake in Acerta Pharma". Wall Street Journal. ISSN 0099-9660. Retrieved 2016-11-19.

World Health Organization (2016). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 75". WHO Drug Information. 30 (1): 94. hdl:10665/331046.

"Acalabrutinib" (PDF). 27 January 2016.

Wu J, Zhang M, Liu D (March 2016). "Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor". Journal of Hematology & Oncology. 9 (1): 21. doi:10.1186/s13045-016-0250-9. PMC 4784459. PMID 26957112.